

chemical properties of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

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Compound of Interest		
Compound Name:	2-hydroxyisoquinoline-1,3(2H,4H)- dione	
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Technical Whitepaper: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its activity as a dual inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) and Ribonuclease H (RNase H).[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of its physicochemical and biological data. Furthermore, the mechanism of action is visualized through signaling pathway diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Properties

2-Hydroxyisoquinoline-1,3(2H,4H)-dione, also known as HID, possesses a unique structural scaffold that is crucial for its biological activity. The presence of the N-hydroxyimide moiety allows it to chelate divalent metal ions, which is central to its inhibitory mechanism against metalloenzymes.[1]



Physicochemical Properties

A summary of the key physicochemical properties of **2-hydroxyisoquinoline-1,3(2H,4H)-dione** is provided in the table below.

Property	Value	Reference
Molecular Formula	С9Н7NО3	[3]
Molecular Weight	177.16 g/mol	[3]
CAS Number	6890-08-0	[3]
Appearance	Orange block-like crystals	[4]
Melting Point	Not explicitly reported, but crystalline at room temperature.	[4]
Solubility	Soluble in acetone.	[4]
Tautomeric Form	Exists in the diketo form in the solid state.	[4]

Spectroscopic and Crystallographic Data

The structural characteristics of **2-hydroxyisoquinoline-1,3(2H,4H)-dione** have been elucidated through various spectroscopic and crystallographic techniques.



Data Type	Key Findings	Reference
¹ H NMR	Aromatic protons, methylene protons, and a hydroxyl proton are expected. Specific shifts and coupling constants are not readily available in the public domain.	
¹³ C NMR	Carbonyl carbons, aromatic carbons, and a methylene carbon are expected. Specific chemical shifts are not readily available in the public domain.	
Mass Spectrometry	The monoisotopic mass is 177.042593085 Da.	[3]
Infrared (IR) Spectroscopy	Characteristic peaks for C=O (carbonyl), O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds are expected.	
X-ray Crystallography	Crystal System: Monoclinic, Space Group: P21/n. The isoquinoline unit is approximately planar. Molecules form inversion dimers through O-H···O hydrogen bonds.	[4]

Synthesis

The synthesis of **2-hydroxyisoquinoline-1,3(2H,4H)-dione** is typically achieved through a two-step process involving the formation of a protected precursor, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, followed by its deprotection.[4][5]



Experimental Protocol: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

This precursor is synthesized via the condensation of homophthalic acid with Obenzylhydroxylamine.[5]

- · Reagents and Equipment:
 - Homophthalic acid
 - O-benzylhydroxylamine
 - Toluene
 - Dean-Stark apparatus
 - Standard glassware for organic synthesis
- Procedure:
 - A mixture of homophthalic acid and O-benzylhydroxylamine in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
 - The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione as a solid.[5]

Experimental Protocol: Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

The final compound is obtained by the deprotection of the benzyloxy group from the precursor. [4]

Reagents and Equipment:



- 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
- Boron tribromide (BBr₃)
- Anhydrous dichloromethane (DCM)
- Standard glassware for inert atmosphere reactions

Procedure:

- 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
- A solution of boron tribromide in DCM is added dropwise to the cooled solution.
- The reaction is stirred at low temperature and then allowed to warm to room temperature.
- The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to afford 2hydroxyisoquinoline-1,3(2H,4H)-dione.[4]

Biological Activity and Mechanism of Action

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a well-documented inhibitor of two critical enzymes in the HIV-1 replication cycle: integrase and the RNase H domain of reverse transcriptase.[1][2]

Inhibition of HIV-1 Integrase



HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. This process involves two key catalytic steps: 3'-processing and strand transfer. **2-Hydroxyisoquinoline-1,3(2H,4H)-dione** inhibits both of these steps.[6] The mechanism of inhibition involves the chelation of two divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[1] This binding prevents the enzyme from interacting with the viral DNA, thereby blocking the integration process.

Inhibition of HIV-1 RNase H

The RNase H domain of the HIV-1 reverse transcriptase is responsible for degrading the RNA strand of the RNA:DNA hybrid that is formed during reverse transcription. This is an essential step for the synthesis of the second DNA strand. Similar to its action on integrase, **2-hydroxyisoquinoline-1,3(2H,4H)-dione** inhibits RNase H by chelating the two metal ions in its active site.[7]

Biological Activity Data

Target	Assay	IC50 (μM)	Reference
HIV-1 Integrase	Strand Transfer	6.32	[8]
HIV-1 RNase H	RNase H activity	5.9	[8]

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the inhibitory activity of **2-hydroxyisoquinoline-1,3(2H,4H)-dione** against HIV-1 integrase and RNase H.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

- Recombinant HIV-1 integrase
- Donor substrate DNA (DS DNA) mimicking the viral DNA end, typically biotinylated



- Target substrate DNA (TS DNA)
- Streptavidin-coated 96-well plates
- Assay buffer (containing a suitable buffer, salt, and a divalent cation like Mg²⁺)
- Detection antibody (e.g., HRP-conjugated)
- Substrate for the detection enzyme (e.g., TMB)
- Stop solution
- Procedure:
 - Coat the streptavidin-coated 96-well plate with biotinylated DS DNA.
 - Wash the plate to remove unbound DNA.
 - Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
 - Wash the plate to remove unbound integrase.
 - Add the test compound (2-hydroxyisoquinoline-1,3(2H,4H)-dione) at various concentrations and incubate.
 - Add the TS DNA to initiate the strand transfer reaction and incubate.
 - Wash the plate to remove unintegrated DNA.
 - Add the detection antibody and incubate.
 - Wash the plate and add the enzyme substrate.
 - Stop the reaction and measure the absorbance or fluorescence to quantify the amount of strand transfer.
 - Calculate the IC₅₀ value from the dose-response curve.



HIV-1 RNase H Inhibition Assay

This assay measures the degradation of the RNA strand in an RNA:DNA hybrid substrate.

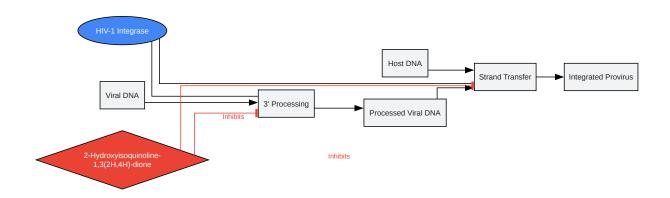
- Materials:
 - Recombinant HIV-1 reverse transcriptase (containing the RNase H domain)
 - RNA:DNA hybrid substrate (e.g., with a fluorescent label on the RNA and a quencher on the DNA)
 - Assay buffer (containing a suitable buffer, salt, DTT, and a divalent cation like Mg²⁺)
 - 96-well plates
- Procedure:
 - In a 96-well plate, add the assay buffer.
 - Add the test compound at various concentrations.
 - Add the recombinant HIV-1 reverse transcriptase and incubate.
 - Initiate the reaction by adding the RNA:DNA hybrid substrate.
 - Monitor the increase in fluorescence over time as the RNA strand is cleaved, separating the fluorophore from the quencher.
 - Determine the initial reaction rates at different inhibitor concentrations.
 - Calculate the IC₅₀ value from the dose-response curve.

Visualizations

HIV-1 Integration Pathway and Inhibition

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by **2-hydroxyisoquinoline-1,3(2H,4H)-dione**.





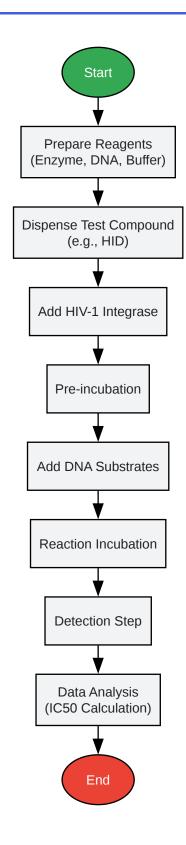
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Caption: HIV-1 integration pathway and points of inhibition.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for screening potential inhibitors of HIV-1 integrase.





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Caption: General workflow for HIV-1 integrase inhibitor screening.



Conclusion

2-Hydroxyisoquinoline-1,3(2H,4H)-dione represents a promising scaffold for the development of antiviral agents, particularly for the treatment of HIV-1 infection. Its ability to dually inhibit two essential viral enzymes, integrase and RNase H, through a well-defined mechanism of metal chelation, makes it a valuable lead compound for further optimization. The synthetic route is accessible, and the biological activity can be reliably assessed using established in vitro assays. Further research focusing on improving the therapeutic index and exploring structure-activity relationships of this class of compounds is warranted to unlock their full clinical potential.

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